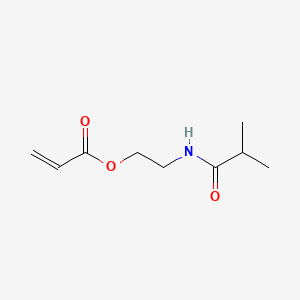

2-Isobutyramidoethyl acrylate

描述

2-Isobutyramidoethyl acrylate is an acrylate derivative featuring a methacrylate backbone substituted with an isobutyramidoethyl group.

属性

CAS 编号 |

172351-66-5 |

|---|---|

分子式 |

C9H15NO3 |

分子量 |

185.223 |

IUPAC 名称 |

2-(2-methylpropanoylamino)ethyl prop-2-enoate |

InChI |

InChI=1S/C9H15NO3/c1-4-8(11)13-6-5-10-9(12)7(2)3/h4,7H,1,5-6H2,2-3H3,(H,10,12) |

InChI 键 |

VOHGKWWKLYEEJF-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)NCCOC(=O)C=C |

同义词 |

2-Propenoic acid, 2-[(2-methyl-1-oxopropyl)amino]ethyl ester |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyramidoethyl acrylate typically involves the esterification of prop-2-enoic acid with 2-(2-methylpropanamido)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-Isobutyramidoethyl acrylate can be achieved through a continuous process involving the esterification of prop-2-enoic acid with 2-(2-methylpropanamido)ethanol. The reaction is conducted in a reactor equipped with a distillation column to continuously remove the water formed during the reaction. This method ensures high yield and purity of the product.

化学反应分析

Types of Reactions

2-Isobutyramidoethyl acrylate undergoes various chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form polymers and copolymers.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with various reagents.

Common Reagents and Conditions

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or photochemical conditions.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Addition Reactions: Reagents such as hydrogen bromide (HBr) or bromine (Br2) can be used for addition reactions across the double bond.

Major Products Formed

Polymerization: Polymers and copolymers with various properties depending on the comonomers used.

Hydrolysis: 2-(2-Methylpropanamido)ethanol and prop-2-enoic acid.

Addition Reactions: Haloalkanes or other addition products depending on the reagent used.

科学研究应用

2-Isobutyramidoethyl acrylate has several scientific research applications:

Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.

Materials Science: The polymers derived from this compound are used in coatings, adhesives, and other materials.

Biomedical Research: It is investigated for its potential use in drug delivery systems and biomedical coatings.

Industrial Applications: The compound is used in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 2-Isobutyramidoethyl acrylate primarily involves its ability to undergo polymerization and other chemical reactions. The double bond in the prop-2-enoate moiety allows it to participate in free radical polymerization, leading to the formation of polymers with various properties. The amido group can also interact with other functional groups, influencing the reactivity and properties of the compound.

相似化合物的比较

The following analysis compares 2-Isobutyramidoethyl acrylate with structurally and functionally related acrylates, leveraging data from the provided evidence.

Structural and Functional Analogues

Isobutyl Acrylate (CAS 106-63-8)

- Structure : Branched alkyl ester (isobutyl group) attached to acrylate.

- Properties: Molecular weight: 128.17 g/mol . Odor threshold (OT): Not explicitly reported, but analogous hexenyl acrylates show OT values ranging from 0.014–2.9 ng/L air depending on double-bond position . Reactivity: Used in copolymerization for adhesives and coatings. Lacks the amide group, reducing hydrogen-bonding capacity compared to 2-Isobutyramidoethyl acrylate.

Butyl Acrylate (CAS 141-32-2)

- Structure : Linear n-butyl ester of acrylic acid.

- Properties: IDLH (Immediately Dangerous to Life and Health): 113 ppm . Industrial Use: Primarily in emulsion polymers for paints and textiles .

Glycidyl Methacrylate (GMA)

- Structure : Methacrylate with an epoxide group.

- Properties: Reactivity: Combines acrylate and epoxide functionalities, enabling dual curing mechanisms (e.g., UV/thermal) . Applications: Used in dental resins and coatings.

Hexyl Acrylate Derivatives

- Key Findings :

- Odor thresholds vary significantly with double-bond position. For example, (E)-3-hexenyl acrylate has an OT of 0.014 ng/L air, 286× lower than hexyl acrylate (2.9 ng/L air) .

- Structural Insight: Double bonds near the ester group (e.g., position 3) enhance odor potency due to receptor interactions, a factor that may influence 2-Isobutyramidoethyl acrylate’s sensory profile .

Comparative Data Table

Reactivity and Toxicity

Reactivity :

- Acrylate esters generally undergo radical polymerization. The amide group in 2-Isobutyramidoethyl acrylate may slow polymerization compared to alkyl acrylates due to steric and electronic effects .

- Cross-reactivity: Acrylates (e.g., acrylate, cumate) are discriminated by biosensors despite shared carboxylate groups, suggesting specificity in biological interactions .

- Toxicity: Butyl acrylate’s IDLH of 113 ppm highlights acute inhalation risks .

Unique Advantages of 2-Isobutyramidoethyl Acrylate

Biocompatibility : The amide group may enhance compatibility with biological systems, making it suitable for cell culture scaffolds or drug delivery systems (cf. cytotoxicity concerns in acrylate-based resins ).

Adhesion: Hydrogen bonding from the amide moiety could improve adhesion to polar substrates compared to non-polar alkyl acrylates.

Stability : Reduced volatility relative to low-molecular-weight acrylates may improve handling safety.

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 2-Isobutyramidoethyl acrylate with high purity and yield?

- Methodological Answer : Synthesis can be optimized via reactive extraction using bifunctional deep eutectic solvents (DES), such as [Im:2PTSA], which act as both catalysts and extractants. This approach enhances reaction kinetics and product separation efficiency. Key parameters include molar ratios of reactants (e.g., acrylic acid and isobutyramidoethanol), temperature control (60–80°C), and solvent recycling. Validate purity using HPLC or GC-MS, and monitor reaction progress via FTIR for esterification confirmation .

Q. How can copolymer networks incorporating 2-Isobutyramidoethyl acrylate be characterized for biomedical applications?

- Methodological Answer : Use dynamic mechanical analysis (DMA) to assess viscoelastic properties and swelling ratios in phosphate-buffered saline (PBS) to evaluate hydrophilicity. For biocompatibility, conduct cytotoxicity assays (e.g., MTT) with fibroblast cell lines (e.g., NIH/3T3) and measure inflammatory cytokine release (IL-6, TNF-α) via ELISA. Structural characterization should include H NMR for monomer incorporation ratios and SEM for surface morphology analysis .

Q. What analytical techniques are critical for detecting trace impurities in 2-Isobutyramidoethyl acrylate batches?

- Methodological Answer : Employ headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME/GC-MS) to identify volatile impurities (e.g., residual monomers or solvents). For non-volatile contaminants, use reversed-phase HPLC with UV detection (λ = 210–230 nm). Quantify metal ions via ICP-OES, adhering to thresholds specified in industrial guidelines (e.g., <1 ppm for Fe, Cu) .

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in esterification rates of 2-Isobutyramidoethyl acrylate under varying solvent systems?

- Methodological Answer : Develop a pseudo-homogeneous kinetic model incorporating activity coefficients (e.g., UNIFAC) to account for solvent polarity effects. Compare experimental data (reaction rate constants, activation energies) with computational predictions using software like Aspen Plus. Discrepancies often arise from solvent-induced changes in transition-state stabilization—address these by adjusting dielectric constant parameters in the model .

Q. What metabolic pathways should be investigated to assess the environmental impact of 2-Isobutyramidoethyl acrylate degradation?

- Methodological Answer : Conduct aerobic biodegradation studies using OECD 301F guidelines, monitoring intermediates via LC-QTOF-MS. Key pathways include hydrolysis of the acrylate ester group to form acrylic acid and isobutyramidoethanol, followed by microbial β-oxidation of the latter. Compare degradation rates in soil vs. aquatic systems using eco-profile life cycle assessments (LCAs) to identify critical environmental hotspots .

Q. How do structural modifications (e.g., alkyl chain length in copolymer partners) affect the mechanical stability of 2-Isobutyramidoethyl acrylate-based hydrogels?

- Methodological Answer : Synthesize copolymers with systematically varied comonomers (e.g., ethyl acrylate vs. 2-ethylhexyl acrylate) and measure tensile strength via ASTM D637. Correlate results with Hansen solubility parameters to predict phase compatibility. Advanced studies should use small-angle X-ray scattering (SAXS) to analyze network heterogeneity and its impact on fracture toughness .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the cytotoxicity of 2-Isobutyramidoethyl acrylate in polymerized vs. monomeric forms?

- Methodological Answer : Perform dose-response studies comparing monomer leaching (quantified via LC-MS) from crosslinked polymers vs. pure monomer solutions. Use flow cytometry to distinguish apoptosis from necrosis in exposed cell lines. Contradictions often stem from incomplete polymerization—verify conversion rates using C NMR and adjust initiator concentrations (e.g., AIBN) to minimize residual monomers .

Q. Why do thermodynamic predictions (COSMO-RS) sometimes fail to match experimental partition coefficients in DES-mediated extractions?

- Methodological Answer : Recalibrate COSMO-RS sigma profiles using experimentally determined activity coefficients (e.g., via vapor-liquid equilibrium data). Account for hydrogen-bonding interactions between DES components (e.g., imidazole and p-toluenesulfonic acid) and acrylate intermediates, which are poorly modeled in standard simulations. Validate with ternary phase diagrams to refine predictive accuracy .

Safety and Regulatory Considerations

Q. What protocols ensure safe handling of 2-Isobutyramidoethyl acrylate in laboratory settings?

- Methodological Answer : Use inert atmosphere gloveboxes for synthesis to prevent unintended radical polymerization. Stabilize monomers with 200–300 ppm 4-methoxyphenol and test inhibitor efficacy via DSC for exotherm onset temperatures (>120°C). Follow IARC guidelines for occupational exposure limits (≤2 ppm airborne) and implement fume hoods with HEPA filtration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。